An In-depth Technical Guide to Ethyl 1-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 1-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 1-methylpiperidine-4-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring a tertiary amine within a piperidine ring and a reactive ester functional group, makes it a versatile precursor for a diverse array of complex molecules, particularly those with pronounced biological activity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important chemical entity. By delving into its physicochemical characteristics, spectroscopic signature, and synthetic pathways, we aim to equip the scientific community with the knowledge necessary to effectively harness the potential of Ethyl 1-methylpiperidine-4-carboxylate in their research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and synthesis. This section details the key physicochemical and spectroscopic data for Ethyl 1-methylpiperidine-4-carboxylate.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | 24252-37-7 | |
| Appearance | Liquid | |
| Density | 0.963 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.450 | |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | |
| Boiling Point | Not explicitly found for this specific compound, but related structures have high boiling points. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Ethyl 1-methylpiperidine-4-carboxylate. Below is a summary of its key spectral features.
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum of Ethyl 1-methylpiperidine-4-carboxylate would be expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the N-methyl group (a singlet around 2.3 ppm), and the piperidine ring protons (a series of multiplets in the region of 1.5-3.0 ppm). The chemical shifts and coupling patterns of the piperidine protons provide valuable information about the conformation of the ring. |
| ¹³C NMR | The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The carbons of the ethyl group will appear around 60 ppm (O-CH₂) and 14 ppm (CH₃). The N-methyl carbon will have a signal around 46 ppm, and the piperidine ring carbons will resonate in the 25-55 ppm range. |
| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. C-H stretching vibrations of the aliphatic methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically found in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 171. Subsequent fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the piperidine ring. |
Synthesis and Reactivity
The synthesis of Ethyl 1-methylpiperidine-4-carboxylate is a critical aspect of its utility. This section outlines a common synthetic approach and discusses its general reactivity.
Synthetic Protocol: N-methylation of Ethyl Isonipecotate
A prevalent and straightforward method for the synthesis of Ethyl 1-methylpiperidine-4-carboxylate is the N-methylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
Reaction Scheme:
A common synthetic route to Ethyl 1-methylpiperidine-4-carboxylate.
Step-by-Step Methodology:
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Dissolution: Dissolve ethyl piperidine-4-carboxylate in a suitable solvent, such as methanol or ethanol.
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Addition of Methylating Agent: Add an aqueous solution of formaldehyde to the reaction mixture. Formaldehyde serves as the source of the methyl group.
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Reductive Amination: Introduce a reducing agent to the mixture. Common choices include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN). The reducing agent converts the intermediate iminium ion to the desired N-methylated product.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove inorganic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure Ethyl 1-methylpiperidine-4-carboxylate.
Causality Behind Experimental Choices:
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Choice of Methylating Agent: Formaldehyde is a cost-effective and readily available C1 source for methylation.
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Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Sodium cyanoborohydride is a milder reducing agent that is selective for the iminium ion in the presence of the ester group.
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Solvent Selection: Alcohols like methanol and ethanol are good solvents for both the starting material and the reagents and are compatible with the reaction conditions.
Reactivity Profile
The reactivity of Ethyl 1-methylpiperidine-4-carboxylate is governed by its two primary functional groups: the tertiary amine and the ethyl ester.
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Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium salt. The nitrogen can also react with electrophiles, such as alkyl halides, to form quaternary ammonium compounds.
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Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield 1-methylpiperidine-4-carboxylic acid. It can also react with other nucleophiles, such as amines to form amides, or with organometallic reagents like Grignard reagents to form tertiary alcohols.
Key reactions of Ethyl 1-methylpiperidine-4-carboxylate.
Applications in Drug Discovery and Development
Ethyl 1-methylpiperidine-4-carboxylate is a valuable starting material in the synthesis of a wide range of pharmaceutical agents. Its piperidine core is a common motif in many centrally active drugs.
Precursor to Opioid Analgesics
A significant application of this compound is in the synthesis of potent opioid analgesics. The 4-substituted piperidine scaffold is a key structural feature of many fentanyl analogs. For instance, it can be elaborated through a series of reactions to produce precursors for compounds like remifentanil. The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for such analgesics, can start from related piperidone derivatives.[1]
Synthesis of GABAA Receptor Agonists
Derivatives of Ethyl 1-methylpiperidine-4-carboxylate have been investigated as agonists for the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. Modulating the activity of this receptor can have therapeutic effects in conditions such as anxiety and epilepsy.
Building Block for 5-HT3 Antagonists
The compound also serves as a reactant in the synthesis of 5-HT3 antagonists. These agents are used to manage nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.
Development of Novel Antibacterials
Researchers have utilized Ethyl 1-methylpiperidine-4-carboxylate to synthesize piperidine derivatives that act as inhibitors of bacterial enzymes, such as enoyl-ACP reductase in S. aureus and E. coli. This highlights its potential in the development of new antibacterial agents to combat antibiotic resistance.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 1-methylpiperidine-4-carboxylate.
Hazard Identification
According to safety data, Ethyl 1-methylpiperidine-4-carboxylate is classified with the following hazards:
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Skin Irritation (H315)
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Serious Eye Damage (H318)
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May cause respiratory irritation (H335)
The signal word for this compound is "Danger".
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
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Ventilation: Use only outdoors or in a well-ventilated area.[2] Avoid breathing mist, vapors, or spray.[2]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It is classified as a combustible liquid.
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In case of contact:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
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Skin: Wash with plenty of soap and water.
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Spills: Absorb spillage to prevent material damage.
Conclusion
Ethyl 1-methylpiperidine-4-carboxylate is a cornerstone synthetic intermediate with significant implications for the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for medicinal chemists. The ability to readily modify both the ester and the tertiary amine functionalities allows for the creation of diverse molecular libraries for drug screening. As the quest for novel therapeutics continues, the importance of versatile building blocks like Ethyl 1-methylpiperidine-4-carboxylate is set to grow, paving the way for the discovery of next-generation medicines.
References
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Kavallieratos, K., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2001(6), 154-162. Retrieved from [Link]
